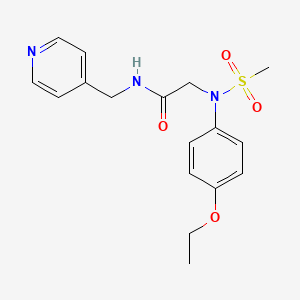![molecular formula C21H28N2O3S B3570576 N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570576.png)
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide
描述
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAB is a small molecule that has a unique structure and properties, which make it a promising candidate for various research studies.
作用机制
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the modulation of the activity of the GABA-A receptor. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to increased inhibitory neurotransmission, which reduces the excitability of the neurons. The modulation of the GABA-A receptor by N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide is selective, and it does not affect other receptors or ion channels. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide makes it a promising candidate for research studies, as it can be used to study the specific role of the GABA-A receptor in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide have been extensively studied in animal models and in vitro studies. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been linked to various physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high yield and cost-effectiveness. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide is also relatively stable, and it can be easily synthesized and purified. However, N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some limitations, including its low solubility in water, which can make it challenging to use in some experiments. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some potential side effects, including sedation and muscle relaxation, which can affect the outcome of some experiments.
未来方向
There are several future directions for the research of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One potential direction is to study the role of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide in the treatment of various neurological disorders, including anxiety, insomnia, epilepsy, and schizophrenia. Another direction is to investigate the potential neuroprotective properties of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide and its potential application in the treatment of neurodegenerative disorders. Additionally, the development of new analogs of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide with improved solubility and selectivity could also be a potential future direction for research.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in scientific research, mainly in the field of neuroscience. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of the GABA-A receptor, which is a critical target for many neurological disorders. The GABA-A receptor is a ligand-gated ion channel that regulates the inhibitory neurotransmission in the central nervous system. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide makes it a potential candidate for the treatment of various neurological disorders, including anxiety, insomnia, epilepsy, and schizophrenia.
属性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15(2)20(16(3)4)22-21(24)17-11-13-18(14-12-17)23(5)27(25,26)19-9-7-6-8-10-19/h6-16,20H,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBLUWTLYPRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3570493.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B3570502.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3570513.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3570521.png)

![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3570543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3570544.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570546.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3570548.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3570555.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3570562.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B3570566.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-3-pyridinylglycinamide](/img/structure/B3570573.png)
![N-(5-chloro-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570584.png)